Cas no 174532-77-5 (3-Formyl Nevirapine)

3-Formyl Nevirapine structure
3-Formyl Nevirapine structure
Product name:3-Formyl Nevirapine
CAS No:174532-77-5
MF:C16H14N4O2
Molecular Weight:294.30796
CID:1062655
PubChem ID:10780123

3-Formyl Nevirapine 化学的及び物理的性質

名前と識別子

    • 3-Formyl Nevirapine
    • 11-cyclopropyl-4-methyl-6-oxo-5H-dipyrido[2,3-e:2',3'-f][1,4]diazepine-3-carbaldehyde
    • 11-Cyclopropyl-6,11-dihydro-4-Methyl-6-oxo-5H-dipyrido[3,2-b:2',3'-e][1,4]diazepine-3-carboxaldehyde
    • 2-cyclopropyl-7-methyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaene-6-carbaldehyde
    • 174532-77-5
    • 11-Cyclopropyl-4-methyl-6-oxo-6,11-dihydro-5H-dipyrido[3,2-b:2',3'-e][1,4]diazepine-3-carbaldehyde
    • DTXSID00444844
    • インチ: InChI=1S/C16H14N4O2/c1-9-10(8-21)7-18-15-13(9)19-16(22)12-3-2-6-17-14(12)20(15)11-4-5-11/h2-3,6-8,11H,4-5H2,1H3,(H,19,22)
    • InChIKey: WBFPHWLLYPXRTG-UHFFFAOYSA-N
    • SMILES: O=C2Nc1c(c(cnc1N(c3ncccc23)C4CC4)C=O)C

計算された属性

  • 精确分子量: 294.11200
  • 同位素质量: 294.11167570g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 22
  • 回転可能化学結合数: 2
  • 複雑さ: 467
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.2Ų
  • XLogP3: 1.4

じっけんとくせい

  • 密度みつど: 1.4±0.1 g/cm3
  • Boiling Point: 483.3±45.0 °C at 760 mmHg
  • フラッシュポイント: 246.1±28.7 °C
  • PSA: 78.68000
  • LogP: 2.34830
  • じょうきあつ: 0.0±1.2 mmHg at 25°C

3-Formyl Nevirapine Security Information

3-Formyl Nevirapine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
F700830-2mg
3-Formyl Nevirapine
174532-77-5
2mg
$ 638.00 2023-04-15
TRC
F700830-1mg
3-Formyl Nevirapine
174532-77-5
1mg
$ 333.00 2023-04-15
TRC
F700830-5mg
3-Formyl Nevirapine
174532-77-5
5mg
$ 1464.00 2023-04-15
TRC
F700830-10mg
3-Formyl Nevirapine
174532-77-5
10mg
$ 2652.00 2023-04-15

3-Formyl Nevirapine 合成方法

3-Formyl Nevirapine 関連文献

3-Formyl Nevirapineに関する追加情報

Introduction to 3-Formyl Nevirapine (CAS No: 174532-77-5)

3-Formyl Nevirapine, identified by the Chemical Abstracts Service Number (CAS No) 174532-77-5, is a significant compound in the field of pharmaceutical chemistry. This derivative of nevirapine, a well-known antiretroviral agent, has garnered attention due to its unique structural and pharmacological properties. The introduction of a formyl group at the 3-position of the nevirapine scaffold introduces new possibilities for drug design and development, particularly in the context of HIV treatment and other therapeutic applications.

The chemical structure of 3-Formyl Nevirapine consists of a pyridine ring substituted with a 2-cyanovinyl group, an ethylidene side chain, and a cyclopropyl ring. This configuration imparts distinct reactivity and binding characteristics, making it a valuable intermediate in synthetic chemistry. The formyl group, in particular, serves as a versatile handle for further functionalization, enabling the creation of more complex derivatives with enhanced pharmacological profiles.

In recent years, there has been growing interest in developing novel antiretroviral agents to combat HIV/AIDS. Traditional nucleoside reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs) have been the cornerstone of HIV therapy. However, the emergence of drug-resistant strains and side effects associated with long-term use have prompted researchers to explore alternative strategies. 3-Formyl Nevirapine represents a promising candidate in this effort due to its potential to inhibit HIV replication through mechanisms distinct from those of existing drugs.

One of the most compelling aspects of 3-Formyl Nevirapine is its ability to interact with the HIV reverse transcriptase enzyme in a manner that may circumvent resistance mutations. Studies have shown that the formyl group can participate in hydrogen bonding interactions with critical residues in the enzyme's active site, potentially leading to stronger binding affinity. This feature is particularly important in light of recent findings indicating that certain NNRTIs can lose efficacy when patients develop specific resistance mutations.

Furthermore, the synthesis of 3-Formyl Nevirapine has been optimized to ensure high yield and purity, making it suitable for preclinical and clinical studies. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and formylation techniques, have been employed to construct the desired molecular framework efficiently. These advancements not only facilitate the production of 3-Formyl Nevirapine but also provide insights into scalable synthetic routes for other nitrogen-containing heterocycles.

The pharmacokinetic properties of 3-Formyl Nevirapine are also under investigation. Preliminary data suggest that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) characteristics when tested in animal models. This is crucial for determining its potential as a therapeutic agent, as poor pharmacokinetics can limit clinical utility despite promising biological activity.

In addition to its antiviral potential, 3-Formyl Nevirapine has shown promise in preclinical studies for other therapeutic applications. For instance, its structural motif has been explored as a scaffold for developing agents targeting inflammatory diseases and cancer. The formyl group's reactivity allows for conjugation with various biomolecules, including peptides and antibodies, opening up possibilities for targeted drug delivery systems.

The development of 3-Formyl Nevirapine aligns with broader trends in medicinal chemistry aimed at creating drugs with multiple mechanisms of action. By combining inhibitory activity with additional biochemical interactions, such compounds may offer synergistic benefits that enhance treatment outcomes. This approach is particularly relevant in chronic diseases where multifactorial mechanisms contribute to pathogenesis.

Recent advances in computational chemistry have further accelerated the discovery process for compounds like 3-Formyl Nevirapine. Molecular modeling techniques allow researchers to predict binding affinities and optimize structures before experimental synthesis begins. These simulations have already provided valuable insights into how modifications to the nevirapine scaffold can improve potency and selectivity against HIV reverse transcriptase.

The regulatory landscape for new antiretroviral drugs remains stringent but increasingly supportive of innovative therapies. Regulatory agencies now encourage developers to submit comprehensive data packages that demonstrate not only efficacy but also safety and ease of integration into existing treatment regimens. 3-Formyl Nevirapine is being evaluated under these guidelines to ensure it meets stringent standards before advancing to human trials.

In conclusion,3-Formyl Nevirapine (CAS No: 174532-77-5) represents a significant advancement in pharmaceutical research with potential implications for HIV treatment and beyond. Its unique structural features offer new avenues for drug design while addressing challenges posed by drug resistance. As research continues to uncover its full therapeutic potential,3-Formyl Nevirapine may play a crucial role in shaping future strategies for managing infectious diseases and chronic conditions alike.

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